

In-Depth Technical Guide to LY456236 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY456236	
Cat. No.:	B7805336	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has made it a valuable tool in neuroscience research, particularly in the investigation of neurological and psychiatric disorders. This guide provides a comprehensive overview of **LY456236**, including its pharmacological properties, preclinical data, and the experimental protocols utilized in its evaluation.

Core Compound Information

Identifier	Value
Compound Name	LY456236
Chemical Name	6-Methoxy-N-(4-methoxyphenyl)-4- quinazolinamine hydrochloride
Alternative Names	MPMQ hydrochloride
Molecular Formula	C16H15N3O2 · HCl
Molecular Weight	317.8 g/mol

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for LY456236.

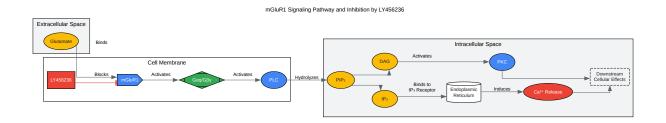
In Vitro Activity

Parameter	Receptor	Value	Reference
IC50	mGluR1	143 nM	[1]
IC50	mGluR5	> 10 μM	[1]

In Vivo Efficacy: Anticonvulsant Activity

Animal Model	Seizure Type	Route of Administration	ED50	Reference
Mouse	Audiogenic Seizures (clonic- tonic)	Not Specified	35 mg/kg	[1]
Rat	Formalin-induced Hyperalgesia (Phase 2)	Not Specified	16.3 mg/kg	

In Vivo Efficacy: Analgesic Activity


Animal Model	Pain Type	Route of Administratio n	Effective Dose	Effect	Reference
Mouse	Formalin- induced Hyperalgesia (Phase 2)	Not Specified	30 and 100 mg/kg	Reduces second- phase hyperalgesia	[1]
Rat	Spinal Nerve Ligation	Not Specified	Not Specified	Completely reverses mechanical allodynia	[1]

Mechanism of Action: mGluR1 Antagonism

LY456236 exerts its effects by selectively blocking the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, **LY456236** inhibits these downstream signaling events, thereby modulating neuronal excitability and synaptic transmission.

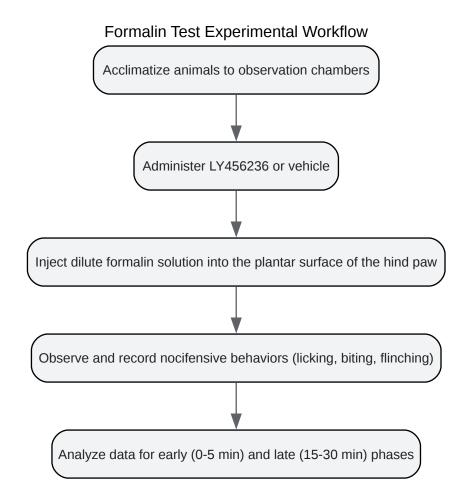
Signaling Pathway Diagram

Click to download full resolution via product page

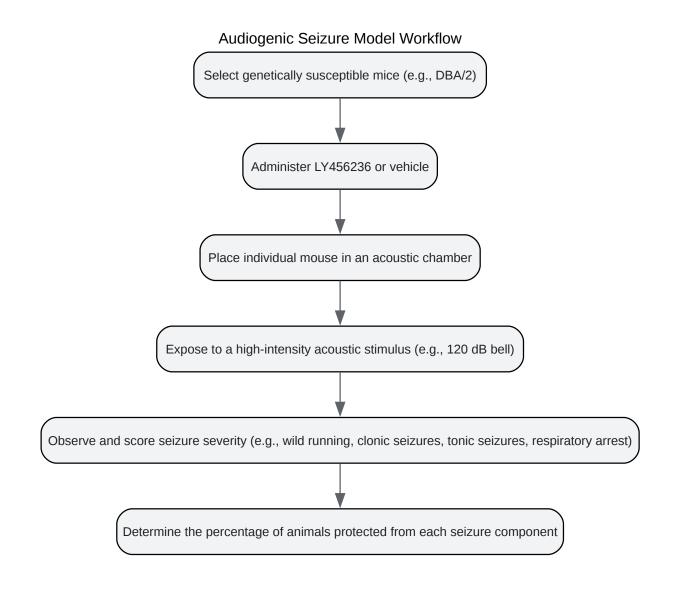
Caption: mGluR1 signaling cascade and the inhibitory action of LY456236.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard pharmacological practices and findings from studies involving **LY456236** and other mGluR1 antagonists.



Formalin-Induced Hyperalgesia in Rodents


This model assesses the analgesic efficacy of a compound in a model of persistent pain.

Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. caymanchem.com [caymanchem.com]

 To cite this document: BenchChem. [In-Depth Technical Guide to LY456236 for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805336#ly456236-for-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com